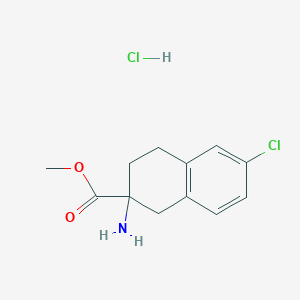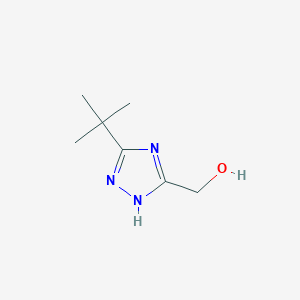
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Vue d'ensemble
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 6-Bromo-THP-Indazole, is a heterocyclic compound with a variety of applications. It is a derivative of indazole, a five-membered aromatic heterocyclic compound containing a nitrogen atom and a bromine atom. 6-Bromo-THP-Indazole has been studied extensively due to its potential use in medicinal chemistry and synthetic organic chemistry.
Applications De Recherche Scientifique
Pharmacology
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: is a compound of interest in pharmacology due to its potential as a building block for drug discovery. Its structure suggests it could be useful in synthesizing novel pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. This compound could be used to develop new drugs that target specific receptors or enzymes within the body .
Material Science
In material science, this compound’s bromine and nitrogen-rich heterocyclic framework make it a candidate for creating advanced materials. It could be used in the design of organic semiconductors, which are essential for developing flexible electronic devices. The tetrahydro-2H-pyran-2-yl group could also impart unique optical properties, making it valuable for photonic applications.
Biochemistry
Biochemists could explore 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for its role in molecular biology studies. It might serve as a selective inhibitor or activator for certain biochemical pathways. Understanding its interaction with biomolecules could lead to insights into enzyme function or the regulation of gene expression.
Environmental Science
This compound may have applications in environmental science, particularly in the development of sensors for pollutant detection. Its structure could allow for the creation of sensitive and selective detection systems for monitoring environmental contaminants, contributing to better environmental management and policy-making .
Analytical Chemistry
In analytical chemistry, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole could be used as a standard or reagent in various chromatographic techniques or mass spectrometry. Its unique structure might help in the identification and quantification of complex mixtures or in the study of reaction mechanisms .
Organic Synthesis
The compound’s reactive bromine atom makes it a versatile intermediate in organic synthesis. It could be employed in cross-coupling reactions to create a wide array of organic compounds. Researchers might utilize it to synthesize complex molecules with potential applications in various fields, from medicinal chemistry to materials science .
Medicinal Chemistry
Finally, in medicinal chemistry, the compound’s structural features suggest it could be modified to produce ligands for certain receptors. This could lead to the development of new therapeutic agents with improved efficacy and safety profiles. Its indazole core is particularly interesting, as it is a common motif in many pharmacologically active molecules .
Propriétés
IUPAC Name |
6-bromo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDKDVQICYOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
CAS RN |
1158680-88-6 | |
| Record name | 6-bromo-1-(oxan-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






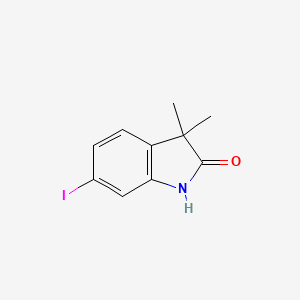

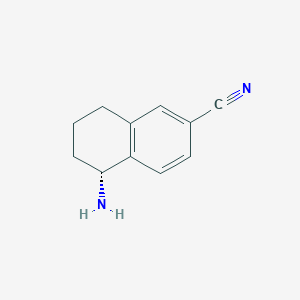


![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)
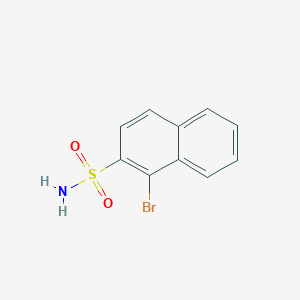
![(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)

